

Methyl 4-oxopiperidine-1-carboxylate spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: Methyl 4-oxopiperidine-1-carboxylate

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Spectroscopic Analysis of Piperidine Carboxylates: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of piperidine carboxylate derivatives, with a focus on the analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for **Methyl 4-oxopiperidine-1-carboxylate** (CAS 29976-54-3) is not publicly available in reviewed spectral databases, this guide presents data for structurally related compounds to serve as a valuable reference. Furthermore, it outlines detailed experimental protocols for these spectroscopic methods and includes a workflow diagram for a comprehensive analytical approach.

Spectroscopic Data of Related Piperidine Carboxylates

Due to the absence of publicly available spectroscopic data for **Methyl 4-oxopiperidine-1-carboxylate**, we present the data for two closely related analogues: tert-Butyl 4-oxopiperidine-1-carboxylate and Benzyl 4-oxopiperidine-1-carboxylate. These compounds share the core 4-oxopiperidine structure and differ in the ester group attached to the nitrogen atom. This information can be used to infer potential spectral characteristics of the target molecule.

¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
tert-Butyl 4-oxopiperidine-1-carboxylate	CDCl ₃	3.68	t, J = 6.2 Hz	4H	-CH ₂ -N-CH ₂ -
		2.45	t, J = 6.2 Hz	4H	-CH ₂ -C(O)-CH ₂ -
		1.48	s	9H	-C(CH ₃) ₃
		7.39 - 7.31	m	5H	Ar-H
		5.18	s	2H	-O-CH ₂ -Ar
		3.77	t, J = 6.2 Hz	4H	-CH ₂ -N-CH ₂ -
		2.50	t, J = 6.2 Hz	4H	-CH ₂ -C(O)-CH ₂ -

¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
tert-Butyl 4-oxopiperidine-1-carboxylate	CDCl ₃	207.1	C=O
154.2	N-C(O)O		
80.1	-C(CH ₃) ₃		
45.4	-CH ₂ -N-CH ₂ -		
40.9	-CH ₂ -C(O)-CH ₂ -		
28.4	-C(CH ₃) ₃		
Benzyl 4-oxopiperidine-1-carboxylate	CDCl ₃	206.6	C=O
154.9	N-C(O)O		
136.2	Ar-C		
128.6	Ar-CH		
128.2	Ar-CH		
128.0	Ar-CH		
67.8	-O-CH ₂ -Ar		
45.3	-CH ₂ -N-CH ₂ -		
40.9	-CH ₂ -C(O)-CH ₂ -		

IR Spectroscopic Data

Compound	Technique	Wavenumber (cm ⁻¹)	Assignment
tert-Butyl 4-oxopiperidine-1-carboxylate	KBr Pellet	2975	C-H stretch (alkane)
		1718	C=O stretch (ketone)
		1695	C=O stretch (carbamate)
		1245	C-N stretch
		1160	C-O stretch

Mass Spectrometry Data

Compound	Ionization Mode	[M+H] ⁺ (m/z)	Molecular Formula
tert-Butyl 4-oxopiperidine-1-carboxylate	ESI	200.1	C ₁₀ H ₁₈ NO ₃
Benzyl 4-oxopiperidine-1-carboxylate	ESI	234.1	C ₁₃ H ₁₆ NO ₃

Experimental Protocols

The following sections detail standardized procedures for acquiring spectroscopic data for organic compounds like **Methyl 4-oxopiperidine-1-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the solid sample or 10-20 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- Data Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C). Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method for Solids):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- Sample Preparation (Thin Film Method for Liquids):
 - Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Data Acquisition:

- Record a background spectrum of the empty sample compartment (or the KBr pellet holder with a blank KBr pellet).
- Place the sample in the instrument's sample holder and acquire the sample spectrum.
- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

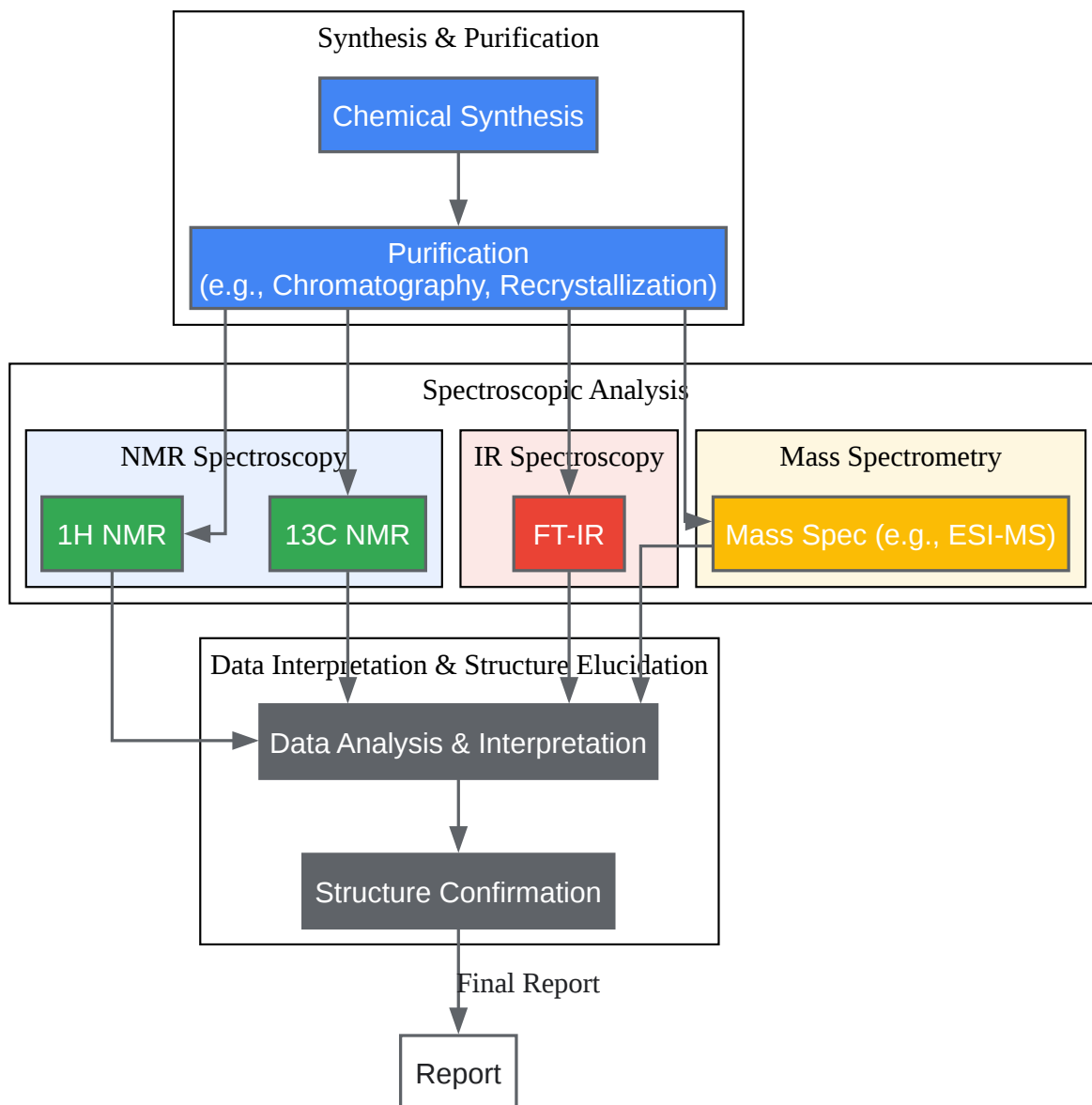
Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
- Instrumentation: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Data Acquisition:
 - Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve stable ionization and maximal signal intensity.
 - Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., $[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$) to confirm the molecular weight of the compound. Analyze the fragmentation pattern, if any, to gain further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic organic compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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